molecular formula C9H11NaO3S B8480394 Sodium (2,6-dimethylphenyl)methanesulfonate

Sodium (2,6-dimethylphenyl)methanesulfonate

Cat. No. B8480394
M. Wt: 222.24 g/mol
InChI Key: GYQYEDMHRCNBQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07321061B2

Procedure details

Methanol (2.2 L) and (2,6-dimethyl-phenyl)-methanesulfonic acid sodium salt (185 g) were combined in a multi-necked 5 L flask equipped with overhead stirring. The mixture was cooled to 0° C. and hydrogen chloride (112 g) was passed through the mixture, maintaining an internal temperature of <10° C. The mixture was stirred for 2 h and allowed to warm to room temperature. The mixture was clarified by filtration. The filtrate was concentrated to 600 mL volume at ambient pressure and azeotroped with toluene (3×600 mL). Heptane (1.1 L) was added to the mixture as it cooled to <10° C. The solid product was collected by filtration and washed with heptane (100 mL). The product was dried at 40° C. in vacuo to constant weight to give (2,6-dimethyl-phenyl)-methanesulfonic acid (149 g, 89%). 1H NMR (300 MHz, DMSOd6): δ 7.0-6.91 (m, 3H, ArH), 4.40 (s, 2H, CH2), and 2.34 (s, 6H, CH3).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[CH2:10][S:11]([O-:14])(=[O:13])=[O:12].Cl>CO>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[CH2:10][S:11]([OH:14])(=[O:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
185 g
Type
reactant
Smiles
[Na+].CC1=C(C(=CC=C1)C)CS(=O)(=O)[O-]
Name
Quantity
2.2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of <10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 600 mL volume at ambient pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (3×600 mL)
ADDITION
Type
ADDITION
Details
Heptane (1.1 L) was added to the mixture as it
TEMPERATURE
Type
TEMPERATURE
Details
cooled to <10° C
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried at 40° C. in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)CS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.